Cas no 920478-39-3 (2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile)

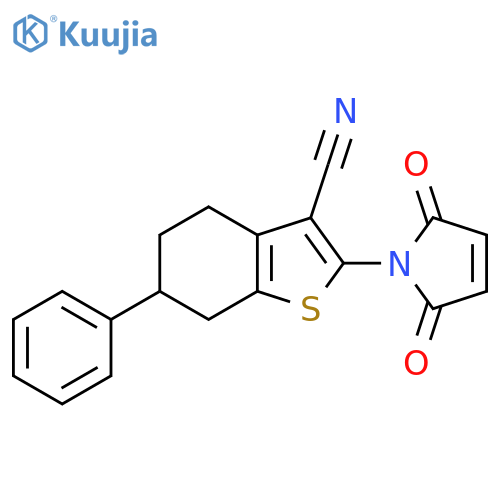

920478-39-3 structure

商品名:2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS番号:920478-39-3

MF:C19H14N2O2S

メガワット:334.391663074493

MDL:MFCD02854755

CID:4719790

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-6-phenyl-

-

- MDL: MFCD02854755

- インチ: 1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2

- InChIKey: JUWZLAKOOZBZCR-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C#N)C2=C1CC(C1C=CC=CC=1)CC2)N1C(C=CC1=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 598

- トポロジー分子極性表面積: 89.4

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D139025-250mg |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

920478-39-3 | 250mg |

$ 120.00 | 2022-06-05 | ||

| abcr | AB418176-5g |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile; . |

920478-39-3 | 5g |

€381.00 | 2025-03-19 | ||

| abcr | AB418176-1g |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile; . |

920478-39-3 | 1g |

€173.00 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749100-1g |

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

920478-39-3 | 98% | 1g |

¥1134.00 | 2024-04-25 | |

| abcr | AB418176-1 g |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

920478-39-3 | 1g |

€172.20 | 2023-04-24 | ||

| abcr | AB418176-5 g |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

920478-39-3 | 5g |

€389.30 | 2023-04-24 | ||

| abcr | AB418176-500 mg |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

920478-39-3 | 500MG |

€151.00 | 2023-02-03 | ||

| abcr | AB418176-500mg |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile; . |

920478-39-3 | 500mg |

€157.00 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749100-5g |

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

920478-39-3 | 98% | 5g |

¥2822.00 | 2024-04-25 | |

| A2B Chem LLC | BA35140-500mg |

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

920478-39-3 | >95% | 500mg |

$370.00 | 2024-07-18 |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 関連文献

-

1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

920478-39-3 (2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 68551-17-7(Isoalkanes, C10-13)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:920478-39-3)2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

清らかである:99%

はかる:5g

価格 ($):302.0